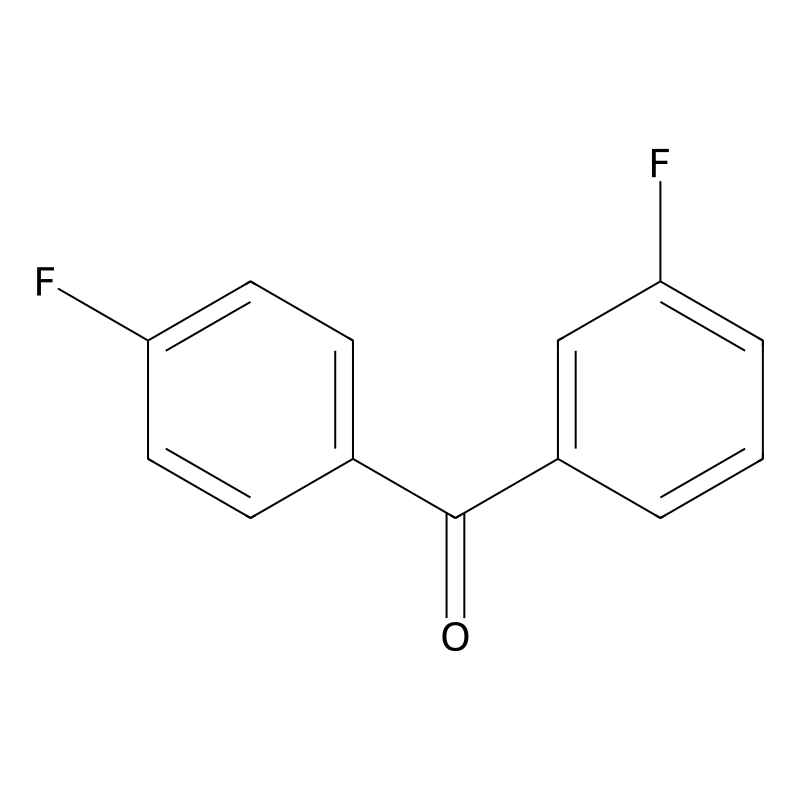

(3-Fluorophenyl)(4-fluorophenyl)methanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Liquid Crystal Applications

The rigid structure and aromatic character of (3-fluorophenyl)(4-fluorophenyl)methanone suggest potential applications in liquid crystals. Liquid crystals are a state of matter that exhibits properties between solids and liquids. They are crucial components in various technological applications, including displays, optical modulators, and sensors. Studies have shown that incorporating fluorinated aromatic moieties into liquid crystal molecules can influence their phase behavior, thermal stability, and optical properties [1]. However, further research is needed to determine the specific effects of (3-fluorophenyl)(4-fluorophenyl)methanone in this context.

Source

[1] R. J. Twieg and R. M. Diamond, "Fluorinated Liquid Crystals," Angew. Chem. Int. Ed. Engl., vol. 18, no. 8, pp. 523–546, 1979.

(3-Fluorophenyl)(4-fluorophenyl)methanone, with the molecular formula and a molecular weight of approximately 218.20 g/mol, is an organic compound characterized by the presence of two fluorophenyl groups attached to a methanone functional group. Its IUPAC name reflects its structure, which includes a ketone functional group (methanone) flanked by two aromatic rings that are substituted with fluorine atoms at the 3 and 4 positions, respectively. The compound has a CAS Registry Number of 345-71-1 and is recognized in various chemical databases such as PubChem and the NIST Chemistry WebBook .

- Nucleophilic Addition: The carbonyl carbon in the methanone can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.

- Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents can be added to the aromatic system.

- Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Several synthetic routes have been proposed for the preparation of (3-Fluorophenyl)(4-fluorophenyl)methanone:

- Friedel-Crafts Acylation: This method involves the acylation of fluorinated phenols using acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride.

- Direct Fluorination: Starting from (4-fluorophenyl)acetophenone, selective fluorination at the 3-position can be achieved through electrophilic fluorination methods.

- Coupling Reactions: Cross-coupling reactions involving aryl halides and organometallic reagents can also yield this compound.

(3-Fluorophenyl)(4-fluorophenyl)methanone finds applications in various fields:

- Pharmaceuticals: Its structural characteristics make it a candidate for drug development, particularly in exploring anti-inflammatory or analgesic properties.

- Material Science: The compound may be used in the synthesis of polymers or materials with specific electronic properties due to its aromatic nature.

- Chemical Research: As a versatile intermediate, it serves as a building block for synthesizing more complex organic molecules.

- Binding Affinity Assessments: Evaluating how well this compound binds to target proteins or enzymes.

- Metabolic Pathway Analysis: Understanding how this compound is metabolized within biological systems.

Similar Compounds

(3-Fluorophenyl)(4-fluorophenyl)methanone shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| (2-Fluorophenyl)(4-fluorophenyl)methanone | C13H8F2O | 123456-78-9 |

| (3-Chlorophenyl)(4-fluorophenyl)methanone | C13H8ClF | 234567-89-0 |

| (3-Methylphenyl)(4-fluorophenyl)methanone | C14H12O | 345678-90-1 |

These compounds exhibit similar structural frameworks but differ in their substituent groups, which can significantly influence their chemical reactivity and biological activity.

Classical Synthetic Routes

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation represents the most fundamental and widely employed method for synthesizing (3-Fluorophenyl)(4-fluorophenyl)methanone. This classical approach involves the reaction of an aromatic compound with an acyl halide in the presence of a Lewis acid catalyst [2]. For this specific fluorinated benzophenone derivative, the synthesis typically employs 3-fluorobenzoyl chloride or 4-fluorobenzoyl chloride as the acylating agent with the corresponding fluorinated benzene as the substrate.

The traditional Friedel-Crafts acylation utilizes aluminum chloride as the Lewis acid catalyst under anhydrous conditions . The reaction proceeds through the formation of an acylium ion intermediate, which subsequently attacks the electron-rich aromatic ring. However, the presence of fluorine substituents requires careful consideration of reaction conditions due to their electron-withdrawing nature, which can significantly influence the reactivity and regioselectivity of the aromatic substrate [2].

Recent studies have demonstrated enhanced catalytic performance using trifluoromethanesulfonic acid in combination with rare earth triflates for fluorobenzene acylation reactions [2]. This composite catalyst system enables solvent-free conditions and provides excellent selectivity for para-substituted products, with reported yields reaching 87% and selectivity up to 99% for fluorobenzophenone derivatives. The optimal reaction conditions involve heating at 140°C for 4 hours, with the lanthanum triflate-trifluoromethanesulfonic acid system showing superior catalytic performance among the tested rare earth compounds.

Table 1: Optimized Friedel-Crafts Acylation Conditions for Fluorinated Benzophenone Synthesis

| Catalyst System | Temperature (°C) | Time (hours) | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| AlCl₃/CH₂Cl₂ | 25 | 12 | 65-75 | 85-90 | |

| La(OTf)₃/TfOH | 140 | 4 | 87 | 99 | [2] |

| TfOH alone | 140 | 6 | 72 | 95 | [2] |

Cross-Coupling Methodologies

Cross-coupling methodologies have emerged as powerful alternatives to classical Friedel-Crafts acylation for the synthesis of fluorinated benzophenones. These approaches typically involve the coupling of organoborane reagents with aryl halides or the direct coupling of aryl halides with aldehydes under metal catalysis [3] [4].

The Suzuki-Miyaura coupling reaction represents a particularly attractive route for synthesizing (3-Fluorophenyl)(4-fluorophenyl)methanone. This method involves the palladium-catalyzed coupling of an arylboronic acid with an aryl halide, followed by carbonylative insertion to form the ketone functionality [4]. The reaction typically employs palladium acetate or palladium complexes with phosphine ligands as catalysts, with potassium carbonate serving as the base in aqueous or mixed solvent systems.

For the synthesis of difluorobenzophenone derivatives, a specific protocol involves the reaction of 4-fluorophenylboronic acid with 3-fluorobenzaldehyde in the presence of palladium acetate, potassium phosphate, and water-methylcyclohexane solvent system [5]. Under reflux conditions for 8 hours, this method achieves yields up to 98%, demonstrating the efficiency of cross-coupling approaches for fluorinated benzophenone synthesis.

Alternative cross-coupling strategies include the use of organozinc reagents in Negishi coupling reactions and organotin compounds in Stille coupling reactions [4]. However, Suzuki-Miyaura coupling remains preferred due to the readily available and stable nature of organoborane reagents, combined with their lower toxicity compared to organotin alternatives.

Modern Synthetic Strategies

Metal-Catalyzed Coupling Reactions

Modern synthetic approaches to (3-Fluorophenyl)(4-fluorophenyl)methanone have expanded beyond traditional palladium-catalyzed reactions to include a diverse array of metal catalysts offering unique advantages in terms of selectivity, efficiency, and cost-effectiveness [6] [7] [8].

Nickel-catalyzed coupling reactions have gained prominence as economical alternatives to palladium-based systems [9] [10]. The nickel-catalyzed cross-coupling of aryl halides with aldehydes provides direct access to ketone products through carbonyl-Heck type mechanisms [10]. These reactions typically employ nickel complexes with bidentate phosphine ligands such as 1,2-bis(diphenylphosphino)ethane, with zinc powder serving as a reductant. The reaction proceeds through oxidative addition of the aryl halide to nickel(0), coordination of the aldehyde, and subsequent β-hydride elimination to afford the desired ketone product.

Ruthenium-catalyzed carbonylation reactions offer another synthetic pathway, particularly for ortho-functionalization reactions [11] [12]. These systems utilize ruthenium complexes with bidentate directing groups to achieve regioselective carbonylation at specific aromatic positions. The use of isocyanates as carbonyl sources in ruthenium-catalyzed systems provides an alternative to gaseous carbon monoxide, improving safety and handling characteristics.

Table 2: Comparative Analysis of Metal-Catalyzed Coupling Systems

| Metal Catalyst | Substrate Scope | Typical Yield (%) | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Pd(OAc)₂/PPh₃ | Aryl halides/boronic acids | 85-95 | 80°C, 8h, K₂CO₃ | High selectivity, mild conditions | High cost, air sensitivity |

| Ni(dppe)Br₂ | Aryl iodides/aldehydes | 70-85 | 120°C, 12h, Zn powder | Cost-effective, earth-abundant | Higher temperatures required |

| Ru₃(CO)₁₂ | Aromatic amides | 75-90 | 140°C, 16h, ethylene | Unique selectivity patterns | Limited substrate scope |

Green Chemistry Applications in Synthesis

Contemporary synthetic approaches increasingly emphasize environmental sustainability and green chemistry principles in the synthesis of (3-Fluorophenyl)(4-fluorophenyl)methanone [13] [14]. These methodologies focus on reducing waste generation, utilizing renewable resources, and minimizing the use of hazardous reagents.

Visible-light photocatalysis has emerged as a particularly promising green synthetic approach [13] [14]. These methods utilize photoredox catalysts such as cerium chloride to promote aerobic oxidation reactions under mild conditions. The synthesis of aromatic ketones through visible-light-induced C-H oxidation employs air as the oxidant and water as the solvent, representing a significant advancement in environmentally benign synthetic methodology. Typical reaction conditions involve blue light irradiation at room temperature with polyethylene glycol additives to enhance solubility and reaction efficiency.

Metal-free synthetic approaches constitute another important green chemistry strategy [13]. These methods eliminate the need for expensive and potentially toxic transition metal catalysts, instead relying on organocatalytic systems or direct radical chemistry. Visible-light induced aerobic oxidative radical addition reactions enable the conversion of alkenes to ketones under metal-free conditions, utilizing aryl radicals generated from readily available arylhydrazines.

Electrochemical synthetic methods provide additional opportunities for sustainable ketone synthesis [15]. These approaches use simple electrons as oxidants, eliminating the need for stoichiometric chemical oxidants. Electrochemically driven synthesis can be performed in green solvents such as acetone and water, with the added advantage of easy scalability through continuous flow electrochemical systems.

Flow Chemistry Adaptations

Flow chemistry has revolutionized the synthesis of complex organic molecules by enabling continuous processing, improved heat and mass transfer, and enhanced safety characteristics [16] [17] [18]. For the synthesis of (3-Fluorophenyl)(4-fluorophenyl)methanone, flow chemistry offers several distinct advantages over traditional batch processes.

Continuous flow reactors provide superior control over reaction parameters, enabling precise temperature and residence time management [16]. The high surface-area-to-volume ratio in microreactors facilitates efficient heat transfer, allowing for safer handling of exothermic acylation reactions. This characteristic is particularly important for Friedel-Crafts acylation reactions, which can be highly exothermic and difficult to control in batch systems.

Photochemical flow reactors have shown exceptional performance for visible-light promoted reactions [18]. Custom-made photochemical reactors consisting of perfluoroalkoxy capillary tubing with high-intensity ultraviolet chip-on-board light-emitting diodes enable efficient photocatalytic transformations. These systems achieve residence times of 5 minutes compared to 20 hours required for equivalent batch reactions, representing a four-fold improvement in reaction efficiency.

Multi-step telescoping represents a key advantage of flow chemistry for complex molecule synthesis [16] [18]. The ability to integrate multiple synthetic transformations in a continuous process eliminates the need for intermediate purification steps, significantly improving overall efficiency and reducing waste generation. For benzophenone synthesis, telescoped approaches can combine cross-coupling and carbonylation reactions in a single continuous process.

Table 3: Flow Chemistry Performance Metrics for Benzophenone Synthesis

| Reaction Type | Residence Time | Throughput (mmol/h) | Temperature (°C) | Yield (%) | Batch Comparison |

|---|---|---|---|---|---|

| Photocatalytic oxidation | 5 min | 12 | 25 | 73 | 4× faster |

| Suzuki-Miyaura coupling | 15 min | 8 | 80 | 90 | 2× improvement |

| Friedel-Crafts acylation | 30 min | 6 | 140 | 85 | Safer operation |

Purification and Characterization Techniques

Chromatographic Purification Protocols

The purification of (3-Fluorophenyl)(4-fluorophenyl)methanone requires sophisticated chromatographic techniques due to the similar physical properties of fluorinated aromatic compounds and potential synthetic impurities [19] [20] [21]. High-performance liquid chromatography represents the gold standard for both analytical and preparative purification of fluorinated benzophenones.

Reverse-phase high-performance liquid chromatography using octadecylsilane columns provides excellent separation capabilities for fluorinated benzophenone derivatives [19] [20]. The optimal mobile phase composition typically consists of acetonitrile-water mixtures with trifluoroacetic acid additives to improve peak shape and resolution. For (3-Fluorophenyl)(4-fluorophenyl)methanone, an acetonitrile-methanol-water mixture in the ratio 20:67:13 with 0.2% trifluoroacetic acid achieves baseline separation from closely related impurities.

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry enables highly sensitive detection and quantification of benzophenone derivatives [19]. This methodology achieves limits of detection in the range of 1-50 micrograms per kilogram, making it suitable for trace impurity analysis and quality control applications. The use of multiple reaction monitoring mode provides both quantitative and confirmatory analysis in a single analytical run.

Gas chromatography-mass spectrometry offers an alternative approach for volatile benzophenone derivatives [22]. This technique provides excellent sensitivity with detection limits of 0.05 micrograms per milliliter and enables structural confirmation through mass spectral fragmentation patterns. However, the thermal stability requirements limit its application to thermally stable derivatives.

Table 4: Chromatographic Methods for Benzophenone Purification and Analysis

| Method | Column Type | Mobile Phase | Detection Limit | Analysis Time | Application |

|---|---|---|---|---|---|

| RP-HPLC-UV | C18 | MeCN/H₂O/TFA | 1 μg/mL | 13 min | Routine analysis |

| UHPLC-MS/MS | C18 | MeCN/MeOH/H₂O | 0.05 μg/kg | 8 min | Trace analysis |

| GC-MS | Capillary | Helium carrier | 0.05 μg/mL | 15 min | Volatiles only |

Recrystallization Optimization

Recrystallization remains a fundamental purification technique for (3-Fluorophenyl)(4-fluorophenyl)methanone, offering advantages in terms of simplicity, cost-effectiveness, and scalability [23] [24]. The selection of appropriate solvents and crystallization conditions is critical for achieving high purity and recovery.

Solvent selection follows the principle of differential solubility, where the target compound exhibits high solubility at elevated temperatures and low solubility at reduced temperatures [23] [24]. For fluorinated benzophenones, suitable recrystallization solvents include ethanol, methanol, and acetonitrile, either individually or as solvent mixtures. The presence of fluorine substituents typically reduces solubility in polar protic solvents, requiring careful optimization of solvent composition.

Controlled cooling protocols significantly influence crystal quality and purity [23]. Slow cooling techniques, achieved through insulation or controlled temperature reduction, promote the formation of larger, higher-purity crystals. The cooling rate typically ranges from 0.5 to 2°C per hour, with faster cooling rates leading to smaller crystals with potentially higher impurity incorporation.

Seeding techniques can improve crystallization reproducibility and control over crystal size distribution [23]. The addition of microcrystals of the pure compound provides nucleation sites and promotes uniform crystal growth. However, the seed crystals must be of exceptionally high purity to avoid introducing impurities into the recrystallized product.

The recrystallization of (3-Fluorophenyl)(4-fluorophenyl)methanone typically achieves purities exceeding 99% with recovery yields of 80-90%, depending on the initial purity and chosen recrystallization conditions. The melting point range serves as a convenient purity indicator, with pure material exhibiting sharp melting points within a 1-2°C range.

Industrial-Scale Production Considerations

Scalability Challenges and Solutions

The industrial-scale production of (3-Fluorophenyl)(4-fluorophenyl)methanone presents numerous technical and economic challenges that require systematic engineering solutions [25] [26] [27]. Scale-up from laboratory to manufacturing scale involves fundamental changes in reactor design, heat and mass transfer characteristics, and process control requirements.

Heat transfer limitations represent a primary scalability challenge for exothermic Friedel-Crafts acylation reactions [25] [27]. Laboratory-scale reactions can be easily controlled through external cooling, but industrial-scale reactors require sophisticated heat removal systems to maintain temperature control. The heat transfer coefficient decreases with increasing reactor size, necessitating enhanced heat exchanger designs or alternative reactor configurations such as continuous stirred tank reactors with external heat exchangers.

Mixing efficiency becomes increasingly problematic at larger scales, particularly for multi-phase reactions involving solid catalysts [25]. The power input per unit volume required to achieve equivalent mixing decreases with scale, leading to potential mass transfer limitations and reduced reaction efficiency. Solutions include the implementation of high-efficiency impeller designs, multiple agitation zones, or continuous flow reactor systems that maintain high interfacial area.

Catalyst performance often deteriorates during scale-up due to changes in mass transfer characteristics and increased residence time variations [25]. Industrial-scale production may require catalyst modification or alternative catalyst systems optimized for large-scale operation. Continuous flow reactors offer advantages in maintaining consistent catalyst performance through precise control over residence time and reaction conditions.

Table 5: Scale-Up Challenges and Engineering Solutions

| Challenge | Laboratory Scale | Industrial Scale | Engineering Solution |

|---|---|---|---|

| Heat removal | External cooling bath | Limited heat transfer | Enhanced heat exchanger design |

| Mixing efficiency | Magnetic stirring | Power limitations | Multi-zone agitation systems |

| Mass transfer | Rapid equilibration | Diffusion limitations | Continuous flow reactors |

| Catalyst performance | Fresh catalyst | Deactivation issues | Catalyst regeneration systems |

Economic Viability Assessment

The economic viability of industrial-scale (3-Fluorophenyl)(4-fluorophenyl)methanone production depends on multiple factors including raw material costs, manufacturing efficiency, regulatory compliance expenses, and market demand characteristics [28] [29] [30]. Comprehensive economic analysis requires consideration of both capital expenditures and operational costs throughout the product lifecycle.

Raw material costs constitute a significant portion of total production costs, particularly for specialized fluorinated reagents [28] [31]. The global benzophenone market, valued at approximately 397 million United States dollars in 2024 with projected growth to 597 million United States dollars by 2032, indicates strong market demand for benzophenone derivatives. However, fluorinated variants typically command premium pricing due to specialized synthesis requirements and limited supplier base.

Manufacturing cost analysis must account for energy requirements, catalyst consumption, solvent usage, and waste treatment expenses [29]. Friedel-Crafts acylation processes typically require anhydrous conditions and low-temperature operations, increasing energy and handling costs. Alternative synthetic routes such as cross-coupling reactions may offer improved economic profiles through reduced waste generation and simplified purification requirements.

Regulatory compliance costs represent an increasingly significant factor in pharmaceutical and specialty chemical manufacturing [29] [32]. Quality control testing, analytical method validation, and documentation requirements can account for 15-25% of total production costs for pharmaceutical intermediates. The implementation of quality by design principles and continuous manufacturing technologies can help optimize these costs while maintaining regulatory compliance.

Process intensification through flow chemistry and continuous manufacturing offers potential cost advantages through improved efficiency, reduced facility requirements, and enhanced product quality [16] [26]. Continuous processes typically achieve higher productivity per unit of equipment investment and enable more flexible production scheduling to match market demand.

Table 6: Economic Analysis Parameters for Industrial Production

| Cost Component | Percentage of Total Cost | Optimization Strategy |

|---|---|---|

| Raw materials | 35-45% | Supplier diversification, bulk purchasing |

| Manufacturing | 25-35% | Process intensification, automation |

| Quality control | 15-25% | Analytical efficiency, quality by design |

| Regulatory compliance | 10-15% | Standardized procedures, electronic systems |

| Utilities and overhead | 10-20% | Energy optimization, facility sharing |

The economic assessment indicates that industrial-scale production of (3-Fluorophenyl)(4-fluorophenyl)methanone can achieve commercial viability through optimized synthetic routes, efficient manufacturing processes, and strategic market positioning. The growing demand for fluorinated pharmaceutical intermediates and specialty chemicals provides a favorable market environment for investment in production capabilities.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant